molecular formula C11H10F2O4 B1630286 3-(2,4-Difluorophenyl)pentanedioic acid CAS No. 959246-68-5

3-(2,4-Difluorophenyl)pentanedioic acid

Cat. No.: B1630286
CAS No.: 959246-68-5
M. Wt: 244.19 g/mol
InChI Key: QGQUIQKNIOALOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Difluorophenyl)pentanedioic acid is a chemical compound with the molecular formula C11H10F2O4 and a molecular weight of 244.19 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 4 oxygen atoms .

Scientific Research Applications

Lewis Acid Properties and Complex Formation

The research discusses the Lewis acid properties of tris(pentafluorophenyl)borane and its ability to form a variety of donor adducts with Lewis bases, leading to significant changes in bond strengths and structures. This demonstrates the potential for similar compounds to act as catalysts or reagents in organic and organometallic chemistry, enabling a range of reactions including hydrometallation, alkylations, and aldol-type reactions (Jacobsen et al., 1999).

Diagnostic Imaging Agents

A specific application in diagnostic imaging, particularly in prostate cancer, is highlighted through the development of a PSMA-based PET imaging agent. This suggests that structurally complex compounds could serve as ligands for target-specific imaging agents, enhancing diagnostic accuracy and potentially guiding therapy (Chen et al., 2011).

Catalysis and Reaction Mechanisms

The exploration of tris(pentafluorophenyl)borane in catalysis and unusual reactions of early metal acetylide complexes showcases the utility of such compounds in stabilizing uncommon coordination geometries and inducing novel chemical reactions. This opens up avenues for the design of new catalytic processes and the stabilization of reactive intermediates (Erker, 2005).

Anticancer Drug Development

The development of organotin(IV) complexes as anticancer drugs, through structural modification and characterization, underlines the potential for compounds with specific functional groups to be tailored for therapeutic applications. These complexes show promise in cytotoxicity studies against various human tumor cell lines, suggesting a pathway for the development of novel anticancer agents (Basu Baul et al., 2009).

Functional Group Bioisosteres in Medicinal Chemistry

The application of small aliphatic rings in medicinal chemistry, as discussed in the context of bioisosteric replacements and physicochemical property modification, indicates the versatility of such compounds in drug design and development. This highlights the potential for 3-(2,4-Difluorophenyl)pentanedioic acid derivatives in medicinal applications (Bauer et al., 2021).

Properties

IUPAC Name

3-(2,4-difluorophenyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O4/c12-7-1-2-8(9(13)5-7)6(3-10(14)15)4-11(16)17/h1-2,5-6H,3-4H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQUIQKNIOALOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650706
Record name 3-(2,4-Difluorophenyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959246-68-5
Record name 3-(2,4-Difluorophenyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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